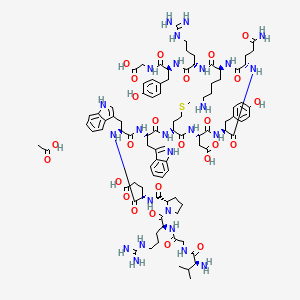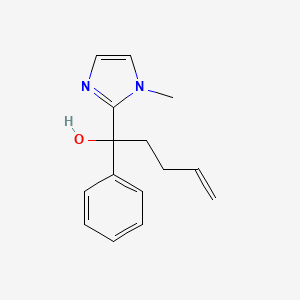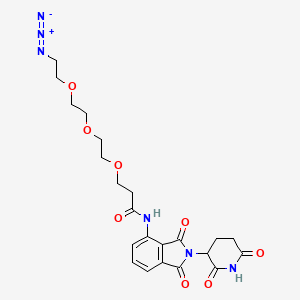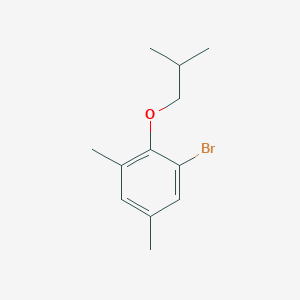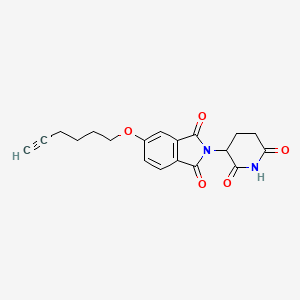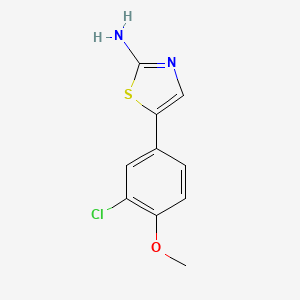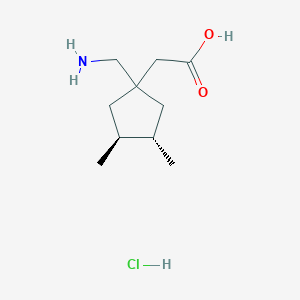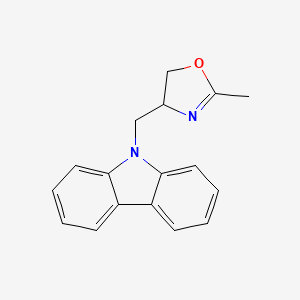![molecular formula C21H14 B14760709 12H-Indeno[1,2-b]phenanthrene CAS No. 248-83-9](/img/structure/B14760709.png)
12H-Indeno[1,2-b]phenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12H-Indeno[1,2-b]phenanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C21H14. It is composed of 21 carbon atoms and 14 hydrogen atoms, forming a complex structure with multiple aromatic rings
Méthodes De Préparation
The synthesis of 12H-Indeno[1,2-b]phenanthrene can be achieved through various methods. One efficient approach involves the iron-catalyzed synthesis of indenophenanthrene derivatives from easily available starting materials under mild conditions . This method provides high to excellent yields and is regioselective. Industrial production methods may involve similar catalytic processes, ensuring high purity and yield of the compound.
Analyse Des Réactions Chimiques
12H-Indeno[1,2-b]phenanthrene undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Applications De Recherche Scientifique
12H-Indeno[1,2-b]phenanthrene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Studies have explored its interactions with biological molecules, potentially leading to applications in drug development.
Medicine: Research into its biological activity may uncover therapeutic uses, particularly in cancer treatment.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism of action of 12H-Indeno[1,2-b]phenanthrene involves its interaction with molecular targets and pathways within biological systems. Its aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes. This interaction can lead to the inhibition of enzyme activity or the induction of apoptosis in cancer cells. The specific pathways involved depend on the context of its use and the biological system being studied.
Comparaison Avec Des Composés Similaires
12H-Indeno[1,2-b]phenanthrene can be compared with other similar polycyclic aromatic hydrocarbons, such as:
These compounds share similar structures but differ in the arrangement of their aromatic rings
Propriétés
Numéro CAS |
248-83-9 |
|---|---|
Formule moléculaire |
C21H14 |
Poids moléculaire |
266.3 g/mol |
Nom IUPAC |
pentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1,3(11),4,6,8,12,14,16,18,20-decaene |
InChI |
InChI=1S/C21H14/c1-3-7-18-14(5-1)9-10-16-12-21-17(13-20(16)18)11-15-6-2-4-8-19(15)21/h1-10,12-13H,11H2 |
Clé InChI |
RUHNSAFWKYGGQQ-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C3=C1C=C4C(=C3)C=CC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


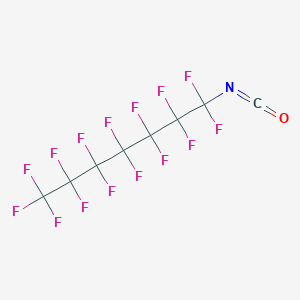

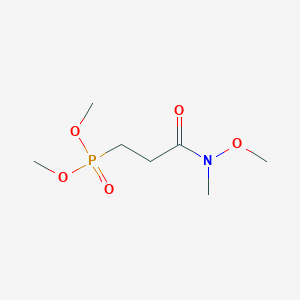
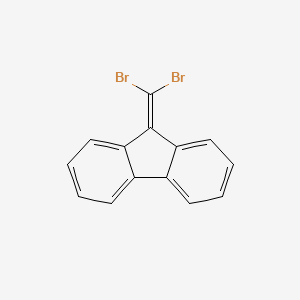
![8-[3-(1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)propyl]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B14760659.png)
